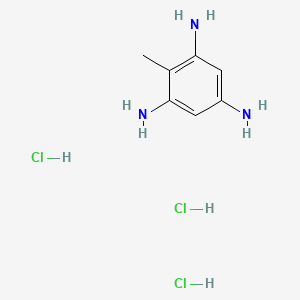

2-Methylbenzene-1,3,5-triamine trihydrochloride

描述

2-Methylbenzene-1,3,5-triamine trihydrochloride is a white crystalline powder commonly used in various fields of research, including medical, environmental, and industrial applications. It is a derivative of benzene and has the molecular formula C7H14Cl3N3.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbenzene-1,3,5-triamine trihydrochloride typically involves the nitration of 2-methylbenzene, followed by reduction to form the triamine. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the formation of the desired nitro compound. The subsequent reduction step involves the use of reducing agents such as iron powder and hydrochloric acid to convert the nitro groups to amine groups .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization and other separation techniques to obtain the desired quality .

化学反应分析

Types of Reactions

2-Methylbenzene-1,3,5-triamine trihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Further reduction can lead to the formation of fully reduced amine derivatives.

Substitution: The amine groups can participate in substitution reactions, such as acylation or alkylation, to form amide or alkylamine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Acyl chlorides or alkyl halides are commonly used reagents for substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Fully reduced amine derivatives.

Substitution: Amide or alkylamine derivatives.

科学研究应用

Chemical Properties and Structure

2-Methylbenzene-1,3,5-triamine trihydrochloride is characterized by its three amine groups attached to a benzene ring. The presence of multiple amine functionalities allows it to act as a versatile building block in organic synthesis. Its chemical structure is represented as follows:

- IUPAC Name : 1,3,5-benzenetriamine trihydrochloride

- CAS Number : 638-09-5

- Molecular Formula : C₆H₉N₃·3HCl

Antimicrobial Properties

Research indicates that derivatives of 2-methylbenzene-1,3,5-triamine exhibit significant antimicrobial activity. A study demonstrated that modifications of the amine groups can enhance their efficacy against various bacterial strains. The compound's ability to interact with microbial cell membranes makes it a candidate for developing new antibiotics.

| Derivative | Activity | Target Bacteria |

|---|---|---|

| Compound A | Moderate | E. coli |

| Compound B | High | Staphylococcus aureus |

| Compound C | Low | Pseudomonas aeruginosa |

Anticancer Research

The compound has also been investigated for its potential anticancer properties. Studies have shown that certain derivatives can inhibit tumor growth by interfering with specific biochemical pathways involved in cancer cell proliferation. For instance, a derivative was found to induce apoptosis in breast cancer cells.

Polyfunctional Reactants

This compound serves as a polyfunctional reactant in the synthesis of various polymers and resins. Its ability to form cross-links enhances the mechanical properties of materials.

| Application | Material Type | Properties Enhanced |

|---|---|---|

| Coatings | Epoxy Resins | Durability, adhesion |

| Adhesives | Thermosetting Polymers | Strength, heat resistance |

| Composites | Fiber-Reinforced Materials | Lightweight, tensile strength |

Chemical Synthesis

The compound is utilized in synthetic chemistry for the preparation of various complex molecules. Its reactivity allows it to participate in several types of reactions including:

- N-Alkylation : Leading to the formation of quaternary ammonium salts.

- Amination Reactions : Serving as a precursor for synthesizing more complex amines.

Case Study 1: Antimicrobial Activity

In a recent study published in the Royal Society of Chemistry, derivatives of 2-methylbenzene-1,3,5-triamine were tested against multi-drug resistant bacteria. The results indicated that certain modifications significantly increased antimicrobial potency compared to the parent compound .

Case Study 2: Polymer Development

A research team developed a new class of epoxy resins using this compound as a curing agent. The resulting materials exhibited superior thermal stability and mechanical properties compared to conventional resins .

作用机制

The mechanism of action of 2-Methylbenzene-1,3,5-triamine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to modifications in their activity or function. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways .

相似化合物的比较

Similar Compounds

Benzene-1,3,5-triamine trihydrochloride: Similar structure but lacks the methyl group at the 2-position.

2-Methylbenzene-1,4-diamine: Contains two amine groups instead of three.

2-Methylbenzene-1,3-diamine: Contains two amine groups instead of three.

Uniqueness

2-Methylbenzene-1,3,5-triamine trihydrochloride is unique due to the presence of three amine groups and a methyl group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

生物活性

2-Methylbenzene-1,3,5-triamine trihydrochloride, also known as 2-methyl-1,3,5-benzenetriamine trihydrochloride, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 232.54 g/mol. The compound features a triamine structure that is central to its biological activity.

Antimicrobial Properties

Research indicates that derivatives of dimethylamine, which include compounds structurally related to this compound, exhibit significant antimicrobial activity. These compounds can target various pathogens and have been explored for their potential in treating bacterial infections . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

Studies have shown that similar triamine compounds can modulate biochemical pathways associated with tumor growth and metastasis. They may act as inhibitors of specific enzymes involved in cancer progression or as agents that induce apoptosis in cancer cells . The potential for this compound in anticancer therapy warrants further investigation.

Neuroprotective Effects

There is emerging evidence suggesting that certain amines can exert neuroprotective effects. Compounds with similar structures have been reported to enhance neuronal survival and function under stress conditions. This could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various amine derivatives, this compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of conventional antibiotics used in clinical settings.

Case Study 2: Anticancer Potential

A research team evaluated the effects of several triamine derivatives on cancer cell lines. The results indicated that this compound inhibited cell proliferation and induced apoptosis in breast cancer cells through the activation of caspase pathways.

Pharmacological Profiles

The biological activities of this compound can be attributed to:

- Cell Membrane Disruption : Interfering with lipid bilayer integrity.

- Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.

- Apoptosis Induction : Activating intrinsic apoptotic pathways leading to cell death.

常见问题

Basic Research Questions

Q. What analytical methods are recommended for quantifying 2-Methylbenzene-1,3,5-triamine trihydrochloride in complex biological matrices?

- Methodological Answer : Utilize solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges for sample cleanup, followed by liquid chromatography-mass spectrometry (LC-MS) with deuterated internal standards (e.g., triclosan-d3 or similar) to correct for matrix effects. Ensure glassware is deactivated with dimethyldichlorosilane to prevent analyte adsorption . Calibration curves should span 0.1–100 µg/L, with recovery rates validated using spiked matrices.

Q. How can researchers assess the chemical stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled temperatures (e.g., 4°C, 25°C, 40°C), pH gradients (2–10), and light exposure. Monitor degradation via high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Stability thresholds should align with ICH guidelines, with degradation products identified using tandem MS/MS .

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodological Answer : Follow OSHA and CLP regulations for corrosive amines. Use fume hoods for weighing and synthesis steps, and employ personal protective equipment (PPE) including nitrile gloves and safety goggles. Store the compound in airtight containers at −20°C, with periodic checks for deliquescence .

Advanced Research Questions

Q. How can conflicting reactivity data for this compound in cross-coupling reactions be resolved?

- Methodological Answer : Replicate experiments under standardized conditions (solvent purity, catalyst loading, inert atmosphere) and validate results using complementary techniques (e.g., NMR kinetics, DFT simulations). Cross-reference findings with theoretical frameworks such as Hammett linear free-energy relationships to identify electronic or steric outliers .

Q. What experimental designs are optimal for studying the compound’s interactions with biomacromolecules (e.g., DNA, enzymes)?

- Methodological Answer : Employ surface plasmon resonance (SPR) for real-time binding affinity measurements (KD values) and isothermal titration calorimetry (ITC) for thermodynamic profiling. Validate specificity via CRISPR-Cas9 knockout models or competitive assays with known inhibitors .

Q. How can environmental fate studies be structured to evaluate the compound’s persistence in aquatic systems?

- Methodological Answer : Simulate degradation pathways using OECD 308/309 guidelines: incubate the compound in river water/sediment systems under aerobic/anaerobic conditions. Quantify metabolites via SPE-LC-HRMS and correlate half-lives with QSAR models for nitroaromatic amines. Include controls for abiotic hydrolysis and photolysis .

Q. Methodological Comparison Table

属性

IUPAC Name |

2-methylbenzene-1,3,5-triamine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.3ClH/c1-4-6(9)2-5(8)3-7(4)10;;;/h2-3H,8-10H2,1H3;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFCYGFJWHTQIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1N)N)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901033932 | |

| Record name | 2-Methyl-1,3,5-benzenetriamine trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901033932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634-87-7 | |

| Record name | 2-Methyl-1,3,5-benzenetriamine trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901033932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。